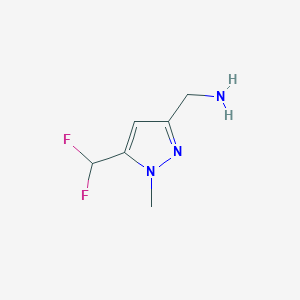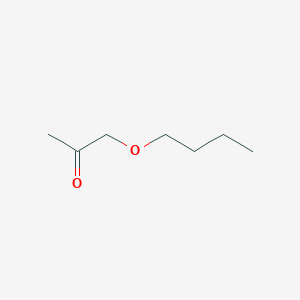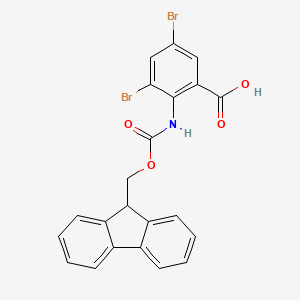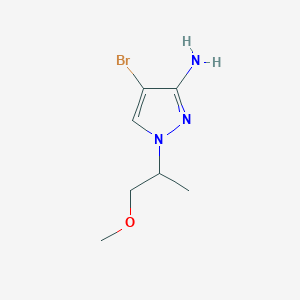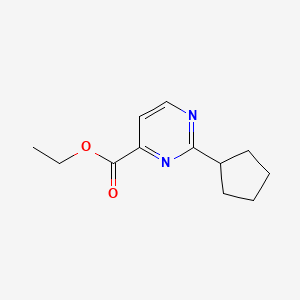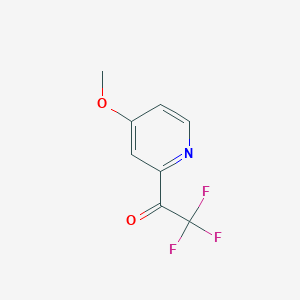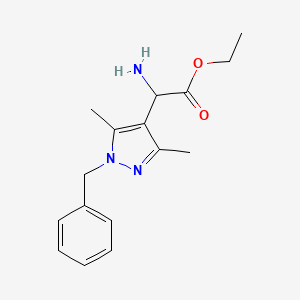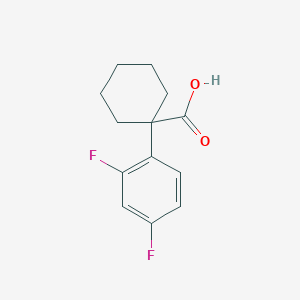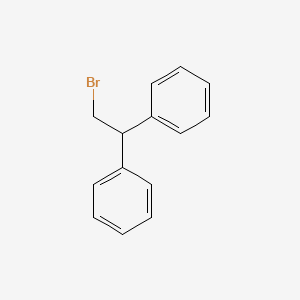
(2-Bromoethane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromoethane-1,1-diyl)dibenzene” is a chemical compound with the molecular formula C14H13Br. It consists of two benzene rings connected by a 1,1-diyl bridge, where each carbon atom in the bridge is substituted with a bromine atom . This compound is also known by other names, including:
- (2-bromo-1-phenylethyl)benzene
- 1,1-diphenyl-2-bromoethane
- 1-bromo-2,2-diphenylethane
- 2,2-diphenylethyl bromide
Preparation Methods
Synthetic Routes: The synthetic routes for “(2-Bromoethane-1,1-diyl)dibenzene” involve bromination reactions. One common method is the bromination of diphenylethylene (CAS#: 530-48-3) using bromine or a brominating agent. The reaction proceeds as follows:
Diphenylethylene+Bromine→this compound
Industrial Production: Industrial production methods typically involve large-scale bromination reactions using appropriate catalysts and conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions: “(2-Bromoethane-1,1-diyl)dibenzene” can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl group.
Arylation Reactions: The compound can serve as an arylating agent in coupling reactions.
Bromine: Used for bromination reactions.
Strong Bases: Used for deprotonation in substitution reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives, while reduction leads to the corresponding ethyl-substituted compound.
Scientific Research Applications
“(2-Bromoethane-1,1-diyl)dibenzene” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For functional materials and polymers.
Medicinal Chemistry: Potential drug candidates.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its reactivity and structural features suggest potential interactions with biological targets.
Comparison with Similar Compounds
“(2-Bromoethane-1,1-diyl)dibenzene” shares similarities with other dibromoethane derivatives, but its unique bridged structure sets it apart.
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
(2-bromo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
RWWBIXFAJZCCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


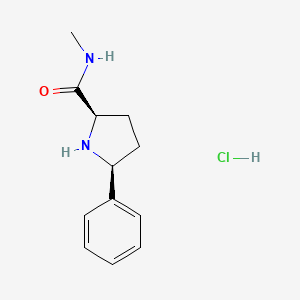

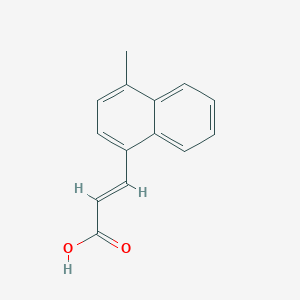
![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
